molecular formula C24H24N2O6S B13388999 N-Fmoc-L-methionine Succinimido Ester

N-Fmoc-L-methionine Succinimido Ester

Cat. No.: B13388999
M. Wt: 468.5 g/mol
InChI Key: AQHGGWPKXOCXAB-UHFFFAOYSA-N
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Description

Context of Active Esters in Organic Synthesis

Active esters are a class of esters that are highly reactive towards nucleophiles, serving as efficient acylating agents in organic synthesis. Their enhanced reactivity stems from the presence of electron-withdrawing groups in the alkoxy portion of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This strategy is particularly valuable in peptide synthesis, where the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental step.

The use of active esters provides a controlled method for activating the carboxylic acid, minimizing the risk of side reactions and racemization, which is the loss of stereochemical integrity at the chiral center of the amino acid. nih.gov By converting a carboxylic acid to an active ester, chemists can facilitate amide bond formation under mild conditions, a crucial requirement when dealing with sensitive biomolecules.

Historical Development and Significance of N-Hydroxysuccinimide Esters in Amino Acid Chemistry

The journey towards efficient and reliable peptide synthesis has been marked by several key innovations. A significant breakthrough came in 1963 when George W. Anderson, Joan E. Zimmerman, and Francis M. Callahan published their work on the use of N-hydroxysuccinimide (NHS) esters for peptide bond formation. luxembourg-bio.comluxembourg-bio.com This development was a landmark in the field of amino acid chemistry.

Prior to this, other active esters, such as p-nitrophenyl esters, were utilized but often presented challenges in terms of reactivity and the removal of byproducts. nih.gov The introduction of NHS esters offered a superior alternative. N-hydroxysuccinimide is a highly effective activating agent that reacts with a carboxyl group to form a stable, yet reactive, succinimido ester. These esters react cleanly and efficiently with primary amines to form stable amide bonds. researchgate.net A key advantage of NHS esters is that the byproduct of the coupling reaction, N-hydroxysuccinimide, is water-soluble, facilitating its removal from the reaction mixture and simplifying the purification of the desired peptide. nih.gov The pioneering work by Anderson and his colleagues established NHS esters as a cornerstone of peptide chemistry, a status they retain to this day. luxembourg-bio.comresearchgate.net

Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Modern Peptide Synthesis

The synthesis of a peptide with a specific sequence requires the temporary blocking, or "protection," of the reactive amino group of one amino acid while its carboxyl group is coupled to the amino group of another. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group that has become central to modern solid-phase peptide synthesis (SPPS).

Introduced in the 1970s, the Fmoc group offers several advantages that have led to its widespread adoption. nih.gov A key feature of the Fmoc group is its lability under basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). uci.edu This allows for the selective deprotection of the N-terminal amino group without affecting the acid-labile protecting groups commonly used for the side chains of amino acids. This "orthogonality" is a fundamental principle of modern protecting group strategy in organic synthesis.

The Fmoc/tBu (tert-butyl) strategy, which combines the base-labile Fmoc group for N-terminal protection and acid-labile tert-butyl-based groups for side-chain protection, has become the dominant method for SPPS. nih.gov This approach avoids the harsh acidic conditions required in the older Boc (tert-butyloxycarbonyl) chemistry, making it compatible with a wider range of sensitive and modified peptides. nih.gov The milder conditions of Fmoc chemistry have been instrumental in the synthesis of complex peptides, including those with post-translational modifications like phosphorylation and glycosylation. nih.govnih.gov

Positioning of N-Fmoc-L-methionine Succinimido Ester as a Key Building Block

This compound represents the convergence of the powerful technologies of NHS activation and Fmoc protection applied to the amino acid methionine. This compound is a pre-activated, protected building block ready for direct use in peptide synthesis. The succinimido ester provides the necessary activation for efficient coupling, while the Fmoc group ensures that the amino terminus of the methionine residue remains protected until the next coupling cycle.

The use of such pre-activated esters can streamline the synthesis process by eliminating the need for in-situ activation steps, which can sometimes lead to side reactions. Methionine, with its sulfur-containing side chain, can be susceptible to oxidation during synthesis. The use of a well-defined building block like this compound allows for controlled incorporation into the peptide chain, and strategies can be employed during the final cleavage and deprotection steps to minimize oxidation.

The table below outlines the key components and their roles in the context of this compound.

ComponentChemical NameRole in SynthesisKey Advantage
Fmoc 9-FluorenylmethoxycarbonylN-terminal protecting groupBase-labile, allowing for orthogonal protection strategies.
L-methionine (S)-2-amino-4-(methylthio)butanoic acidAmino acid building blockProvides the specific side chain functionality of methionine.
Succinimido Ester N-Hydroxysuccinimide EsterCarboxyl group activating groupProvides a stable yet reactive intermediate for efficient amide bond formation with a water-soluble byproduct.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-33-13-12-20(23(29)32-26-21(27)10-11-22(26)28)25-24(30)31-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHGGWPKXOCXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Fmoc L Methionine Succinimido Ester

Direct Activation Procedures for Succinimido Ester Formation

The formation of the succinimido ester from N-Fmoc-L-methionine relies on activating the carboxyl group to make it susceptible to nucleophilic attack by N-Hydroxysuccinimide (NHS).

The most prevalent method for synthesizing N-Fmoc-L-methionine succinimido ester is through carbodiimide-mediated coupling. thermofisher.com N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent for this purpose. wikipedia.org The reaction mechanism involves the activation of the carboxyl group of N-Fmoc-L-methionine by DCC. thermofisher.com This initial step forms a highly reactive O-acylisourea intermediate. wikipedia.orgcreative-proteomics.com

Table 1: Key Reagents in Carbodiimide-Mediated Esterification

Reagent Chemical Name Role in Synthesis
N-Fmoc-L-methionine N-(9-Fluorenylmethoxycarbonyl)-L-methionine Starting amino acid with a protected amine group.
DCC N,N'-Dicyclohexylcarbodiimide Activating agent that facilitates dehydration. wikipedia.org
NHS N-Hydroxysuccinimide Forms a stable, amine-reactive ester intermediate. creative-proteomics.com

| DCU | Dicyclohexylurea | Insoluble byproduct formed from DCC. wikipedia.org |

While carbodiimides are common, other activating agents can also be employed for the synthesis of active esters, particularly in the context of solid-phase peptide synthesis (SPPS). These reagents are often used to couple an amino acid to a growing peptide chain, which involves the in-situ formation of an active ester. Uronium and phosphonium (B103445) salts are prominent examples.

Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorophosphate (HBTU) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) are effective activating agents. rsc.orgnih.gov For instance, HBTU is used as a coupling reagent to attach an Fmoc-protected amino acid to a free amino group on a resin, a process that proceeds via the formation of a benzotriazolyl active ester. rsc.org Similarly, HATU has been successfully used as an activating agent for coupling hindered amino acids. nih.gov These alternative agents are particularly valuable in automated peptide synthesis where reaction efficiency and the prevention of side reactions are paramount.

Optimization of Esterification Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, stoichiometry of reagents, and the use of additives.

The solvent plays a critical role, with non-aqueous, aprotic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being preferred to minimize the hydrolysis of the reactive O-acylisourea intermediate. creative-proteomics.com Temperature can also influence the reaction; lower temperatures may be used to enhance selectivity and reduce side reactions. researchgate.net

Furthermore, side reactions such as the formation of N-acylurea or dimerization of the amino acid can decrease the yield. nih.gov Dimerization can occur if the activated amino acid reacts with another molecule of N-Fmoc-L-methionine instead of NHS. The addition of additives can help suppress these unwanted pathways. For example, in DCC-mediated reactions, the addition of a base like N-methylmorpholine or conducting the reaction in a solvent like pyridine (B92270) has been shown to eliminate dimerization and reduce N-acylurea formation. nih.gov

Table 2: Parameters for Optimization of Esterification

Parameter Typical Options Rationale for Optimization
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile Affects solubility of reagents and stability of intermediates. creative-proteomics.com
Temperature 0 °C to Room Temperature Controls reaction rate and minimizes side product formation. researchgate.net
Base N-methylmorpholine, Pyridine Can suppress side reactions like dimerization. nih.gov

| Stoichiometry | 1:1:1 to slight excess of DCC/NHS | Ensures complete conversion of the starting material. |

Strategies for Preparation and Purification of the Ester

Purification of the crude product is essential to remove any remaining starting materials, DCU, and N-acylurea. A common and effective method for purifying Fmoc-protected amino acid esters is crystallization or precipitation. google.comgoogle.com The crude ester can be dissolved in a suitable solvent and then induced to crystallize by adding a non-solvent or by cooling. For example, a technique for purifying similar Fmoc-succinimide esters involves dissolving the crude material and then adding deionized water at a low temperature to precipitate the purified product. google.com The resulting solid is then often washed with a solvent like ethanol (B145695) or isopropanol (B130326) to remove residual impurities before being dried. google.com Recrystallization from an ethanol/water solvent system is another reported method for purifying N-Fmoc-amino acid derivatives. google.com

Mechanistic Investigations of N Fmoc L Methionine Succinimido Ester Reactivity

Nucleophilic Acyl Substitution Reaction Pathway

The reaction of N-Fmoc-L-methionine succinimido ester with an amine (aminolysis) to form a peptide bond proceeds through a nucleophilic acyl substitution mechanism. This pathway is characterized by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the formation of a transient intermediate that subsequently collapses to yield the final product.

Formation and Breakdown of Tetrahedral Intermediates in Aminolysis

The aminolysis of Fmoc-Met-OSU is initiated by the nucleophilic attack of the amino group of a second amino acid or peptide on the carbonyl carbon of the succinimido ester. This attack leads to the formation of a transient, high-energy tetrahedral intermediate. mst.edumst.edu This intermediate is characterized by an sp3-hybridized carbonyl carbon and possesses a negative charge on the oxygen atom.

Role of the Succinimido Moiety as a Leaving Group

The efficiency of the nucleophilic acyl substitution reaction is significantly influenced by the nature of the leaving group. The succinimido moiety, derived from N-hydroxysuccinimide (NHS), is an effective leaving group due to its ability to stabilize the negative charge that develops upon its departure. The pKa of the conjugate acid of the leaving group is a key determinant of its ability to depart; a lower pKa indicates a more stable anion and thus a better leaving group. N-hydroxysuccinimide has a pKa that renders its anion, the succinimido moiety, a sufficiently weak base to be readily displaced.

Kinetic studies on the aminolysis of N-hydroxysuccinimide esters have shown that nucleophilic rate constants for N-hydroxy esters are approximately two orders of magnitude greater than those for phenyl esters with leaving groups of comparable basicity, highlighting the efficacy of the succinimido leaving group. mst.edu

Kinetic and Thermodynamic Aspects of Peptide Bond Formation

The formation of a peptide bond is a thermodynamically uphill process, meaning it requires an input of energy (endergonic). mst.edu The activation of the carboxylic acid, in this case through the formation of the N-succinimido ester, raises the free energy of the starting material, thereby making the subsequent reaction with an amine more thermodynamically favorable.

Below is a table summarizing the conceptual kinetic parameters influencing the reaction of Fmoc-Met-OSU.

ParameterDescriptionInfluence on Reaction Rate
k₁ Second-order rate constant for the nucleophilic attack of the amine on the ester.Directly proportional to the concentration of both reactants.
k₋₁ First-order rate constant for the breakdown of the tetrahedral intermediate back to reactants.Competes with the forward reaction; a smaller value favors product formation.
k₂ First-order rate constant for the breakdown of the tetrahedral intermediate to form the peptide bond and the leaving group.A larger value indicates a faster collapse to the desired product.
[Amine] Concentration of the nucleophilic amine.Higher concentration generally leads to a faster reaction rate.
[Fmoc-Met-OSU] Concentration of the activated ester.Higher concentration generally leads to a faster reaction rate.

Influence of Solvent Systems and Additives on Reactivity and Selectivity

The choice of solvent and the inclusion of additives can have a profound impact on the reactivity and selectivity of the peptide coupling reaction involving this compound.

Solvent Systems: The solvent plays a critical role in solvating the reactants and intermediates, thereby influencing the reaction kinetics. Polar aprotic solvents, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP), are commonly used in solid-phase peptide synthesis. The polarity of the solvent can affect the stability of the charged tetrahedral intermediate. Computational studies on the aminolysis of related compounds have shown that the solvent effect, as modeled by a polarized continuum model, can influence the reaction energy barriers. researchgate.net In solid-phase synthesis, the ability of the solvent to swell the resin and solvate the growing peptide chain is crucial for ensuring efficient coupling. researchgate.net

Additives: Additives are often incorporated into the coupling reaction to enhance the rate and suppress side reactions, most notably racemization. 1-Hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative (HOAt) are common additives used in conjunction with carbodiimide-mediated couplings, but their principles are relevant to understanding the enhancement of active ester reactivity. These additives can act as catalysts by forming more reactive intermediate esters. While Fmoc-Met-OSU is a pre-formed active ester, additives can still play a role in proton transfer steps and potentially influence the breakdown of the tetrahedral intermediate. For instance, in some systems, a general-base catalysis mechanism has been proposed, where a second molecule of the amine facilitates proton transfer in the rate-determining step. mst.edu

The table below outlines the effects of common solvents and additives on the reactivity of Fmoc-amino acid active esters.

FactorExample(s)Effect on Reactivity and Selectivity
Solvent Polarity DMF, NMPCan stabilize the charged tetrahedral intermediate, potentially increasing the reaction rate. Good solvation is crucial for accessibility in solid-phase synthesis. researchgate.net
Solvent Type Dichloromethane (B109758) (DCM)Less polar than DMF, may be used in specific solution-phase couplings.
Additives HOBt, HOAtCan increase coupling efficiency and suppress racemization, particularly in carbodiimide-mediated in situ activation, by forming more reactive intermediates. nih.gov
Base Diisopropylethylamine (DIEA)Used to neutralize protonated amines and can influence the rate of reaction. Excess base can lead to side reactions like racemization.

Applications in Peptide and Bioconjugate Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Integration within Fmoc/tBu Orthogonal Protection Strategies

The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, prized for its milder reaction conditions compared to the older Boc/Bzl strategy. This orthogonality allows for the selective removal of protecting groups at different stages of the synthesis. The Nα-Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF), to expose the free amine for the next coupling cycle. The side-chain protecting groups, which are acid-labile (e.g., tert-butyl), remain intact during this step and are only removed at the final stage when the peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

The primary advantage of this integration is the compatibility of the active ester with the orthogonal deprotection steps. The succinimido ester linkage is stable to the acidic conditions used for final cleavage but reactive under the basic coupling conditions, ensuring that the methionine residue is incorporated efficiently at the desired position in the peptide sequence.

Coupling Efficiency and Reaction Kinetics in SPPS Contexts

The use of active esters, such as N-hydroxysuccinimide (NHS) esters, is a well-established method for activating the carboxyl group of an amino acid to facilitate amide bond formation. N-Fmoc-L-methionine succinimido ester provides a pre-activated building block that can be directly used in coupling reactions without the need for in-situ activating reagents like carbodiimides.

The coupling efficiency of succinimido esters is generally high, leading to near-quantitative formation of the peptide bond under optimal conditions. The reaction kinetics are influenced by several factors, including the solvent, the concentration of reactants, and the nature of the amino components. Studies on the kinetics of Boc-amino acid fluorophenyl esters with leucinamide showed that the reaction rates could be complex and not follow a simple second-order reaction scheme. While specific kinetic data for Fmoc-Met-OSU in SPPS is not extensively detailed in the literature, the general principles of active ester reactivity apply.

The reaction proceeds via nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the carbonyl carbon of the succinimido ester. This process releases N-hydroxysuccinimide as a byproduct. The rate of this acylation is significantly faster in polar aprotic solvents like DMF, which is the standard solvent used in Fmoc-SPPS.

FactorInfluence on Coupling Efficiency & KineticsRationale
Solvent Polarity Higher polarity (e.g., DMF) generally increases reaction rates.Polar solvents stabilize the charged transition state of the nucleophilic acyl substitution reaction.
Steric Hindrance Increased steric bulk at the N-terminus of the peptide chain can slow down the reaction.Bulky side chains near the reaction site can physically impede the approach of the activated amino acid.
Concentration Higher concentrations of the active ester lead to faster reaction rates.Follows general principles of chemical kinetics where reaction rate is dependent on reactant concentration.
Temperature Moderate increases in temperature can enhance coupling speed.Provides the necessary activation energy for the reaction, though excessive heat can promote side reactions.

While succinimido esters are highly effective, their reactivity is generally considered more moderate compared to the intermediates formed by potent in-situ coupling reagents like HBTU or HATU. This can be advantageous in minimizing side reactions, including racemization.

Formation of Peptide Amides and N-Alkyl Amides via Resin-Bound Esters or Amines

This compound can be used to synthesize peptides with C-terminal amide or N-alkyl amide functionalities. This is typically achieved by selecting an appropriate solid support (resin) at the beginning of the synthesis. For instance, to generate a C-terminal peptide amide, a resin such as Rink Amide is used. The linker on this resin releases the peptide as a C-terminal amide upon final cleavage with TFA.

The process involves standard Fmoc-SPPS cycles. If methionine is not the C-terminal residue, the this compound is coupled to the growing peptide chain that is already attached to the amide-forming resin. The synthesis continues until the desired sequence is complete. The final acid cleavage step simultaneously removes side-chain protecting groups and cleaves the peptide from the resin, yielding the peptide amide.

Similarly, for N-alkyl amides, a specialized resin functionalized with the desired secondary amine is required. The first amino acid is coupled to this resin, and the peptide chain is elongated using standard procedures, which can include the incorporation of methionine via its succinimido ester.

Alternatively, peptide amides can be formed by ammonolysis of peptide esters. While less common in modern SPPS, a peptide could be synthesized on a resin that releases a C-terminal ester, which could then be converted to the amide in solution, though this is a less direct approach.

Synthesis of C-Terminally Modified Peptides

The synthesis of peptides with modified C-termini, such as esters, is crucial as these modifications can significantly impact the peptide's activity, stability, and pharmacokinetic properties. This compound

Solution-Phase Peptide Synthesis

This compound serves as a valuable reagent in solution-phase peptide synthesis (SPPS), a method that involves the coupling of amino acids or peptide fragments in a homogenous liquid phase. Unlike solid-phase synthesis where the growing peptide is anchored to a resin, solution-phase synthesis offers advantages in scalability and purification of intermediates. The use of a pre-activated species like a succinimido ester streamlines the coupling process by eliminating the need for in-situ activating agents, which can often lead to side reactions.

In the synthesis of large peptides or small proteins, a common strategy is to prepare smaller, protected peptide fragments and then ligate them together in solution. This approach, known as segment condensation or fragment coupling, helps to circumvent the cumulative yield losses and purification challenges associated with the stepwise synthesis of long sequences. nih.gov

This compound is well-suited for these strategies. When a peptide fragment with a C-terminal methionine is required, this activated ester can be coupled to the N-terminal amine of another peptide fragment or a single amino acid ester. The succinimido ester group is highly reactive towards primary amines, leading to the efficient formation of a new peptide bond under relatively mild conditions. This pre-activation avoids the use of carbodiimide-based reagents, which can be problematic in solution-phase couplings of large, complex fragments. chempep.com The Fmoc protecting group on the methionine ensures that the N-terminus remains protected during the coupling step and can be selectively removed later to allow for further chain elongation.

While advantageous, the use of this compound in solution-phase synthesis is not without its challenges. Successful implementation requires careful optimization to mitigate potential side reactions and solubility issues. nih.govresearchgate.net

Key challenges include:

Solubility: Large, protected peptide fragments can exhibit poor solubility in common organic solvents, which can hinder reaction kinetics and lead to incomplete coupling. nih.gov

Racemization: The activation of the carboxyl group, inherent to the succinimido ester, can increase the risk of racemization at the C-terminal amino acid of the coupling fragment, particularly in the presence of base. unive.it

Side Reactions: The methionine residue itself is susceptible to oxidation, forming methionine sulfoxide (B87167), which can complicate purification and affect the biological activity of the final peptide. peptide.compeptide.com Furthermore, if sequences containing aspartic acid are used, there is a risk of aspartimide formation under the basic conditions sometimes employed during synthesis or workup. nih.gov

Hydrolysis: Succinimido esters are sensitive to moisture and can hydrolyze back to the carboxylic acid, reducing the efficiency of the coupling reaction.

Optimization strategies are crucial to address these issues and ensure high yields of the desired product.

ChallengeOptimization Strategy
Poor Solubility of Fragments Use of solvent mixtures or "difficult sequence" disrupting solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). nih.gov
Racemization Careful control of reaction temperature and pH; minimizing reaction time and using non-coordinating bases.
Methionine Oxidation Performing reactions under an inert atmosphere (e.g., argon or nitrogen) and using purified, peroxide-free solvents. peptide.com
Aspartimide Formation Avoidance of strong bases and prolonged exposure to basic conditions, especially during subsequent Fmoc removal steps. nih.gov
Ester Hydrolysis Use of anhydrous solvents and reagents; performing the reaction under an inert, dry atmosphere.

Derivatization of Biomolecules

Beyond its role in building peptides from scratch, this compound is a powerful tool for the chemical modification and functionalization of existing biomolecules, such as peptides and proteins. The high reactivity of the succinimido ester group towards primary amines allows for the covalent attachment of the Fmoc-methionine moiety to these larger molecules.

N-hydroxysuccinimide (NHS) esters are among the most common reagents used for the acylation of primary amines in peptides and proteins. nih.govresearchgate.net this compound reacts specifically and efficiently with the primary amino groups present in these biomolecules, namely the α-amino group at the N-terminus and the ε-amino group of lysine (B10760008) side chains, to form stable amide bonds. nih.govbiotium.com

This reaction is a cornerstone of bioconjugation, enabling the introduction of a defined chemical handle—the Fmoc-methionine group—onto a protein's surface. This can be used to:

Block specific lysine residues or the N-terminus to study their role in protein function or interaction.

Introduce a protected amino acid that can be deprotected for subsequent, site-specific modifications.

Alter the physicochemical properties of the protein, such as its hydrophobicity.

The primary drawback of this method is the potential for heterogeneity. Since most proteins contain multiple lysine residues, using an NHS ester can lead to a mixture of products with varying numbers of modifications at different locations, which may be detrimental to protein structure and function. nih.gov A potential side reaction is the acylation of hydroxyl-containing amino acids (serine, threonine, tyrosine), though these ester linkages are generally less stable than the amide bonds formed with amines. nih.govresearchgate.net

Site of AcylationRelative ReactivityBond Formed
α-amino group (N-terminus) High (pKa dependent)Amide
ε-amino group (Lysine) HighAmide
Hydroxyl groups (Ser, Thr, Tyr) Low (side reaction)Ester

The Fmoc group possesses intrinsic fluorescence, a property that can be exploited for analytical purposes. nih.gov While primarily known as a protecting group in peptide synthesis, its fluorescent nature allows it to double as a label for detection and quantification. nih.gov

By reacting a peptide or protein with this compound, a fluorescent tag is covalently attached. This strategy is analogous to using other activated Fmoc derivatives, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), for labeling. The derivatized biomolecule can then be easily detected and quantified in various analytical workflows.

Key applications include:

Chromatographic Detection: Fmoc-labeled peptides or proteins can be monitored with high sensitivity using liquid chromatography systems equipped with a fluorescence detector (LC-FD). nih.gov This is particularly useful for quantifying low-abundance biomolecules in complex mixtures.

Purity Assessment: The attachment of the Fmoc label allows for a clear visualization of the modified product during purification, aiding in the assessment of reaction completion and product purity.

The use of the Fmoc group as a fluorescent tag provides a convenient, dual-purpose approach: it serves as a protecting group during certain synthetic manipulations and as a reporter group for analytical characterization without the need to introduce a separate, dedicated fluorophore. nih.gov

Stereochemical Integrity and Undesired Transformations During Utilization

Mechanisms of Racemization

Racemization, or more accurately epimerization in the context of chiral peptides, is a significant risk during the activation and coupling steps of peptide synthesis. For N-Fmoc-L-methionine succinimido ester, two primary base-catalyzed pathways can lead to the loss of stereochemical configuration: the formation of a 5(4H)-oxazolone intermediate and the direct enolization via abstraction of the α-proton.

The most prevalent mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. This process is initiated by the activation of the carboxyl group of the N-Fmoc-L-methionine residue. The oxygen atom of the urethane (B1682113) protecting group (Fmoc) can perform an intramolecular nucleophilic attack on the activated carboxyl carbon, leading to cyclization and the formation of the oxazolone (B7731731) ring.

The hydrogen at the chiral α-carbon of the oxazolone is highly acidic and is readily abstracted by a base present in the reaction mixture. This deprotonation results in a planar, achiral enolate intermediate which is stabilized by conjugation. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of L- and D-isomers, thereby causing racemization.

Prevention of Oxazolone Formation: The use of a urethane-type protecting group like Fmoc is a primary strategy to mitigate this pathway. The alkoxycarbonyl group of the Fmoc moiety decreases the nucleophilicity of the amide nitrogen, making the cyclization to form the oxazolone less favorable compared to simple N-acyl amino acids. However, this protection is not absolute, and under certain conditions, particularly with strong activation and excess base, oxazolone formation can still occur. Therefore, additional preventative measures are crucial, such as the careful selection of coupling reagents and additives that minimize the lifetime of the highly activated amino acid derivative.

A second, more direct mechanism for epimerization is the abstraction of the α-proton by a base, leading to the formation of an enolate without the involvement of an oxazolone intermediate. This pathway is particularly relevant for amino acid residues with electron-withdrawing side chains or those where the α-proton is otherwise rendered more acidic. The sulfur-containing side chain of methionine can influence the acidity of the α-proton, making it susceptible to direct abstraction under basic conditions during the activation step. The resulting planar enolate can then be re-protonated non-stereoselectively, yielding a racemic mixture.

Strategies to Minimize Epimerization during Coupling Reactions

To preserve the stereochemical integrity of N-Fmoc-L-methionine during its incorporation into a peptide chain, several strategies have been developed. These focus on the judicious choice of reagents and reaction conditions to suppress the mechanisms of racemization.

Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are often used, but almost always in the presence of nucleophilic additives. These additives react with the activated intermediate to form a less reactive, but still acylating, active ester, which is less prone to racemization.

Benzotriazole-Based Additives: 1-Hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are highly effective racemization suppressants. They form active esters that are more stable towards racemization than the O-acylisourea intermediate formed by carbodiimides alone.

Oxyma-Based Additives: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is another highly effective additive that can suppress racemization, often performing as well as or better than HOBt.

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are pre-activated with HOAt and are known for their high efficiency and low racemization levels.

Metal Ion Additives: The addition of certain Lewis acids, such as copper(II) chloride (CuCl₂), has been shown to significantly suppress epimerization during coupling reactions.

Reaction Conditions: Minimizing epimerization also depends on controlling the reaction environment. This includes using the minimum necessary amount of a non-hindered base, maintaining low reaction temperatures, and choosing appropriate solvents. Polar aprotic solvents like dimethylformamide (DMF) can sometimes promote racemization, and their effects must be considered.

The following table summarizes the effectiveness of common strategies:

StrategyMechanism of SuppressionRelative Efficacy
Use of HOBt/HOAt/Oxyma Forms a more stable active ester intermediate, reducing the lifetime of the highly reactive species prone to oxazolone formation.High
Use of Uronium Reagents (e.g., HATU) In situ formation of HOAt esters, rapid coupling kinetics minimize time for racemization.Very High
Addition of CuCl₂ Lewis acid coordination is thought to shield the α-proton or stabilize the chiral configuration.High
Low Temperature Reduces the rate of both coupling and epimerization reactions, but often slows epimerization more significantly.Moderate to High
Choice of Base Using sterically hindered or weaker bases minimizes proton abstraction from the α-carbon.Moderate

Side Reactions Involving the Succinimido Moiety

Beyond epimerization, the succinimido group itself can be involved in undesired chemical transformations, both during the preparation of the active ester and during its subsequent use in synthesis.

While a specific trimerization of N-hydroxysuccinimide (NHS) is not a widely documented side reaction during the standard carbodiimide-mediated preparation of NHS esters, other side reactions involving the activating agents are known. When using carbodiimides like DCC to form the this compound, side products can arise. One significant byproduct is the formation of N-acylurea, which occurs when the O-acylisourea intermediate rearranges instead of reacting with NHS. plos.org This byproduct is inactive for acylation and can complicate purification. Furthermore, if other unprotected carboxylic acids are present, excess activating agent can lead to the formation of oligomeric mixtures. schem.jp Careful control of stoichiometry and reaction conditions is essential to minimize these competing reactions.

A significant and well-documented side reaction involves the reagent often used to introduce the Fmoc protecting group: 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu). During the Fmoc protection of an amino acid, the Fmoc-OSu reagent itself can undergo a Lossen-type rearrangement. nih.govresearchgate.net This reaction is initiated by a nucleophilic attack on one of the carbonyl groups of the succinimide (B58015) ring within the Fmoc-OSu molecule. ub.eduresearchgate.net The subsequent rearrangement and fragmentation pathway leads to the formation of an isocyanate, which ultimately results in the production of Fmoc-β-alanine (Fmoc-β-Ala-OH) as a byproduct. nih.govresearchgate.net

Reactivity of the Methionine Side Chain during Synthesis

The thioether side chain of methionine is chemically active and can undergo undesirable transformations during peptide synthesis, particularly under the acidic conditions of the final cleavage step. nih.govoup.com Unlike other residues with reactive side chains, such as cysteine, methionine is typically used in Fmoc-SPPS without a protecting group for its side chain. biotage.compeptide.com This unprotected status leaves it vulnerable to oxidation and alkylation. oup.com

Oxidation Phenomena of Thioether

The sulfur atom in the methionine side chain is readily oxidized. peptide.com During peptide synthesis, especially during the final acidolytic cleavage from the resin support using trifluoroacetic acid (TFA), the thioether can be oxidized to form methionine sulfoxide (B87167) (Met(O)). nih.govpeptide.comacs.org This oxidation can lead to a mixture of two diastereomers (R and S) at the sulfur atom, which can complicate purification and affect the biological properties of the peptide. nih.gov Further oxidation can lead to the formation of methionine sulfone.

The extent of oxidation is influenced by factors such as the duration of acid exposure, temperature, and the presence of oxidizing species. nih.govacs.org To suppress this side reaction, scavengers are typically added to the cleavage cocktail. peptide.com Common scavengers include dithiothreitol (B142953) (DTT) and dimethyl sulfide (B99878) (DMS). peptide.compeptide.com

Interestingly, the oxidation of methionine to its sulfoxide form is reversible. nih.gov If oxidation does occur, the resulting peptide containing Met(O) can be reduced back to the native methionine-containing peptide post-synthesis. peptide.compeptide.com A common method for this reduction involves treatment with ammonium (B1175870) iodide and dimethyl sulfide. researchgate.netrsc.org In some cases, the increased polarity and solubility of the Met(O)-containing peptide can be advantageous for the synthesis and purification of hydrophobic or aggregation-prone peptides, leading to the deliberate use of Met(O) building blocks in the synthesis, followed by a final reduction step. nih.govresearchgate.net

Condition/ReagentEffect on Methionine Side ChainPurpose/MechanismReference
Acidic Cleavage (e.g., TFA)Oxidation to Methionine Sulfoxide (Met(O))Acid-catalyzed reaction, often with trace oxidizing species present. nih.govacs.org
Dimethyl Sulfide (DMS) in Cleavage CocktailPrevents oxidationActs as a scavenger for oxidizing agents. peptide.com
Ammonium Iodide and DMSReduces Met(O) to MetPost-cleavage treatment to reverse unwanted oxidation. researchgate.netrsc.org
Dithiothreitol (DTT)Prevents oxidationActs as a reducing agent and scavenger during cleavage. peptide.com
Deliberate use of Fmoc-Met(O)-OHImproves solubility during SPPSThe polar sulfoxide can disrupt aggregation of hydrophobic peptides; requires a final reduction step. nih.gov

Alkylation Reactions and Byproduct Formation

In addition to oxidation, the methionine thioether is susceptible to nucleophilic attack on electrophiles, leading to S-alkylation. A common alkylation side reaction during Fmoc-SPPS is S-tert-butylation. nih.govacs.org This occurs during the final TFA-mediated cleavage step when tert-butyl (tBu) protecting groups are removed from other amino acid side chains (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu)). The cleavage of these groups generates tert-butyl cations, which are potent electrophiles that can be captured by the nucleophilic sulfur of the methionine side chain. nih.govpeptide.com

This reaction results in the formation of a stable S-tert-butylsulfonium salt, a positively charged derivative of the peptide. nih.govresearchgate.net The formation of this byproduct reduces the yield of the target peptide and introduces a charged impurity that must be removed during purification. The rate of alkylation is influenced by temperature and the concentration of carbocations, with higher temperatures generally leading to more byproduct formation. nih.govacs.orgresearchgate.net Research has indicated that at higher temperatures, the alkylation of methionine can be faster than its oxidation. nih.govacs.org

Like oxidation, S-alkylation can be minimized by the judicious use of scavengers in the cleavage cocktail that can effectively trap the carbocations. Triisopropylsilane (TIS) is a common scavenger used for this purpose. nih.gov Furthermore, the S-tert-butylation reaction has been shown to be reversible. The sulfonium (B1226848) salt can be converted back to the free thioether by heating the peptide in a mildly acidic aqueous solution, such as 5% acetic acid. nih.govacs.orgresearchgate.net

Condition/ReagentEffect on Methionine Side ChainMechanism/ByproductReference
Cleavage of tBu Protecting Groups with TFAS-tert-butylationGenerates tert-butyl cations which alkylate the thioether, forming a sulfonium salt. nih.govpeptide.com
Elevated Temperature during Cleavage (e.g., 40 °C)Increases S-alkylationHigher temperature accelerates the rate of the alkylation reaction. nih.govacs.org
Triisopropylsilane (TIS) in Cleavage CocktailReduces S-alkylationActs as a scavenger, trapping the electrophilic tert-butyl cations. nih.gov
Heating in 5% Acetic Acid (40 °C, 24 h)Reverses S-alkylationThe sulfonium salt is cleaved under mild acid and heat, regenerating the thioether. nih.govacs.orgresearchgate.net

Comparative Analysis with Alternative Activating Agents in Peptide Synthesis

Relative Reactivity and Selectivity in Peptide Bond Formation

The primary function of an activating agent is to convert the carboxyl group of the N-Fmoc-L-methionine into a more reactive species that is susceptible to nucleophilic attack by the amino group of the growing peptide chain. The reactivity of these activated species varies significantly, influencing both the rate of peptide bond formation and the potential for side reactions.

N-Fmoc-L-methionine succinimido ester is considered to have moderate reactivity. The N-hydroxysuccinimide (NHS) leaving group is sufficiently electron-withdrawing to facilitate aminolysis, yet the resulting ester is stable enough to be isolated, purified, and stored. This balance between stability and reactivity is a key feature of succinimido esters. However, this moderate reactivity can be a drawback in sterically hindered couplings or in the synthesis of "difficult sequences," where more potent activating agents may be required to achieve complete and timely reactions.

The selectivity of Fmoc-Met-OSu is generally high for primary and secondary amines, leading to the desired peptide bond. However, the thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) under certain conditions, although this is more commonly associated with the final cleavage and deprotection steps in solid-phase peptide synthesis (SPPS) rather than the coupling reaction itself.

Comparison with Phenolic Esters (e.g., Pentafluorophenyl, 4-Nitrophenyl Esters)

Phenolic esters, particularly those with electron-withdrawing substituents on the aromatic ring, represent a significant class of active esters used in peptide synthesis. The most prominent among these are pentafluorophenyl (Pfp) and 4-nitrophenyl (ONp) esters.

Pentafluorophenyl (Pfp) Esters: Fmoc-amino acid Pfp esters are generally more reactive than their corresponding NHS esters. researchgate.net The highly electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous for difficult couplings and in automated solid-phase peptide synthesis where rapid and efficient reactions are desirable. nih.gov Furthermore, Pfp esters often exhibit greater resistance to hydrolysis compared to NHS esters, which can be a significant advantage in solution-phase synthesis or when working with aqueous buffers. mdpi.comresearchgate.net

4-Nitrophenyl (ONp) Esters: Historically, 4-nitrophenyl esters were among the first active esters to be widely used in peptide synthesis. However, their reactivity is generally lower than that of both NHS and Pfp esters. Consequently, their application in modern peptide synthesis, especially in the efficient Fmoc-based solid-phase strategies, has become limited.

Activating EsterRelative ReactivityHydrolytic StabilityCommon Applications
Succinimido (OSu) Ester ModerateModerateGeneral peptide synthesis, bioconjugation
Pentafluorophenyl (OPfp) Ester HighHighAutomated SPPS, difficult sequences
4-Nitrophenyl (ONp) Ester LowModerateLess common in modern SPPS

Comparison with Carbodiimide-Based Reagents and their Additives (e.g., HOBt, HOAt)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are not activating agents in the same vein as pre-formed active esters. Instead, they facilitate the in situ activation of the carboxylic acid. The initial product of this reaction is a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, terminating the desired reaction.

To mitigate these side reactions and enhance coupling efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost universally employed. nih.govbachem.com These additives react with the O-acylisourea to form the corresponding OBt or OAt active esters in situ.

Comparison with Fmoc-Met-OSu:

Reactivity: The in situ generated OBt and OAt esters are generally more reactive than pre-formed NHS esters. HOAt is a more effective additive than HOBt, leading to faster coupling reactions and better suppression of racemization due to the anchimeric assistance provided by the nitrogen atom at the 7-position. bachem.comacs.org

Racemization: The primary advantage of using carbodiimides with HOBt or HOAt is the significant suppression of racemization. bachem.com While urethane-protected amino acids like Fmoc-methionine are generally resistant to racemization, the use of these additives provides an extra layer of security, which is particularly crucial in fragment condensation or when coupling racemization-prone amino acids.

Convenience: Fmoc-Met-OSu offers the convenience of a stable, isolable compound, which can simplify reaction setup. In contrast, carbodiimide-based methods involve the handling of the carbodiimide (B86325) itself and the additive, and the formation of urea (B33335) byproducts (e.g., dicyclohexylurea from DCC) which may require removal.

Coupling MethodReagent(s)Key Advantage(s)Key Disadvantage(s)
Succinimido Ester Fmoc-Met-OSuStable, isolable, convenientModerate reactivity, potential for hydrolysis
Carbodiimide/HOBt DIC/HOBt + Fmoc-Met-OHGood suppression of racemizationFormation of urea byproduct, less reactive than HOAt-mediated coupling
Carbodiimide/HOAt DIC/HOAt + Fmoc-Met-OHHigh reactivity, excellent racemization suppressionHOAt is more expensive than HOBt

Advantages and Limitations of Succinimido Esters in Diverse Synthetic Contexts

The choice of an activating agent is highly dependent on the specific synthetic challenge at hand. This compound, and succinimido esters in general, possess a unique set of advantages and limitations that define their utility.

Advantages:

Stability and Convenience: Fmoc-Met-OSu is a crystalline, stable solid that can be prepared in advance, purified, and stored. This simplifies the coupling procedure as it eliminates the need for in situ activation and the handling of potentially hazardous or unstable reagents.

Cost-Effectiveness: The preparation of NHS esters is often more economical compared to the synthesis of more complex phosphonium (B103445) and uronium reagents.

Bioconjugation: NHS esters are widely used in bioconjugation for labeling proteins and other biomolecules due to their reactivity with primary amines under relatively mild, often aqueous, conditions. mdpi.com

Reduced Side Reactions (Compared to some in situ methods): The use of a pre-formed active ester avoids the introduction of the coupling reagent itself into the reaction with the growing peptide chain, thus circumventing side reactions like guanidinylation associated with uronium salts.

Limitations:

Moderate Reactivity: The reactivity of Fmoc-Met-OSu may be insufficient for sterically hindered amino acid couplings or for overcoming aggregation in "difficult sequences," leading to incomplete reactions and the formation of deletion peptides. nih.gov

Susceptibility to Hydrolysis: NHS esters are sensitive to moisture and can hydrolyze, especially under basic conditions, which deactivates the reagent and can complicate purification. mdpi.comresearchgate.net

Lossen Rearrangement: A significant side reaction associated with the preparation of Fmoc-amino acid NHS esters is the Lossen rearrangement, which can lead to the formation of Fmoc-β-alanine impurities. acs.orgrsc.org These impurities can be incorporated into the growing peptide chain, leading to difficult-to-separate byproducts.

Limited Application in Automated SPPS: While usable, the moderate reactivity of NHS esters makes them less ideal for the rapid coupling cycles often employed in modern automated solid-phase peptide synthesizers, where more potent reagents like HATU or Pfp esters are generally preferred. nih.gov

Analytical Methodologies for Reaction Monitoring and Product Characterization

Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool in peptide synthesis. ontosight.ai It is used to separate the desired product from impurities, unreacted starting materials, and by-products generated during the coupling and deprotection steps. ontosight.aiamericanpeptidesociety.org

High-Performance Liquid Chromatography (HPLC) of Fmoc-Protected Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both qualitative and quantitative analysis in peptide synthesis involving Fmoc-protected amino acids. researchgate.net It is instrumental in assessing the purity of the initial N-Fmoc-L-methionine succinimido ester, monitoring the progress of coupling reactions, and characterizing the final purified peptide. ontosight.ainih.gov By tracking the disappearance of starting materials and the appearance of the product peak, reaction times can be optimized to maximize yield and minimize side reactions. nih.govchemrxiv.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.net The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous acidic solution (often containing 0.1% trifluoroacetic acid, TFA) is used to elute the compounds. researchgate.net The aromatic Fmoc group provides a strong chromophore, allowing for sensitive detection by UV absorbance, commonly at 220 nm for the peptide backbone or at wavelengths around 254-280 nm for the Fmoc group itself. researchgate.netrsc.org

The table below summarizes typical conditions for the analytical HPLC of Fmoc-protected compounds.

ParameterTypical ConditionPurpose
Column Reversed-phase C18 or C8Separates compounds based on hydrophobicity.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic modifier; elution strength is increased by raising its concentration.
Gradient Linear gradient, e.g., 5% to 65% B over 30 minutesAllows for the separation of compounds with a wide range of polarities. researchgate.net
Flow Rate ~1 mL/minStandard flow rate for analytical columns. rsc.orgd-nb.info
Detection UV Absorbance at 220 nm, 254 nm, or 280 nmMonitors the elution of peptides (220 nm) and Fmoc-containing species (254-280 nm). researchgate.netrsc.org

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic methods are vital for confirming the chemical structures of molecules at various stages of peptide synthesis. They provide information on molecular weight and the presence or removal of specific functional groups, such as the Fmoc protecting group.

UV-Vis Spectroscopy for Fmoc Deprotection Monitoring

UV-Vis spectroscopy offers a simple and effective real-time method for monitoring the completion of the Fmoc deprotection step during solid-phase peptide synthesis (SPPS). iris-biotech.detec5usa.com The Fmoc group is cleaved using a base, typically a solution of 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). tec5usa.com This reaction liberates the fluorenyl group, which then reacts with piperidine to form a piperidine-dibenzofulvene adduct. iris-biotech.de

This adduct possesses a distinct UV chromophore with a strong absorbance maximum around 301 nm (ε ≈ 7100-8100 L/mol·cm). iris-biotech.deresearchgate.net By measuring the absorbance of the solution flowing from the reactor, the concentration of the released adduct can be quantified using the Beer-Lambert law. iris-biotech.de This allows for a quantitative assessment of the deprotection reaction's progress and completion. Many automated peptide synthesizers incorporate an in-line UV detector for this purpose, enabling automated extension of deprotection times if the reaction is sluggish. thieme-connect.deresearchgate.net

AnalyteWavelength (λmax)Molar Extinction Coefficient (ε)Application
Piperidine-Dibenzofulvene Adduct~301 nm7100-8100 L/mol·cmQuantitative monitoring of Fmoc group removal. iris-biotech.deresearchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the identity of the starting materials, intermediates, and the final peptide product by providing a precise measurement of their molecular weights. ontosight.ai It is sensitive enough to detect trace amounts of material and can be used to identify by-products and impurities. jyi.org

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used in peptide analysis. nih.gov ESI-MS is often coupled with liquid chromatography (LC-MS), allowing for the mass analysis of each component separated by the HPLC column. researchgate.net This provides confirmation of the molecular weight of the main product and helps in the identification of impurity peaks. researchgate.net NHS esters can be analyzed by mass spectrometry to confirm their structure and purity. nih.govrsc.org For the this compound, MS would be used to confirm its expected mass, and after a coupling reaction, to verify the mass of the newly elongated peptide.

Methodologies for Stereochemical Analysis

Maintaining the stereochemical integrity of the chiral L-methionine center throughout the synthesis process is critical, as racemization can lead to diastereomeric impurities that are difficult to separate and can have different biological activities.

Chiral HPLC is a direct method for assessing enantiomeric purity. phenomenex.com N-Fmoc amino acids can be separated into their respective enantiomers on chiral stationary phases (CSPs), such as those based on polysaccharides or macrocyclic glycopeptides. phenomenex.comsigmaaldrich.com This technique can be used to verify the enantiomeric purity of the N-Fmoc-L-methionine starting material and to detect any racemization that may have occurred during the activation step to form the succinimido ester. rsc.org

Circular Dichroism (CD) spectroscopy is another powerful technique used to analyze the secondary structure of the final peptides. americanpeptidesociety.orgcreative-proteomics.com By measuring the differential absorption of left- and right-circularly polarized light, CD provides valuable information about the peptide's conformation in solution. americanpeptidesociety.org Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra. americanpeptidesociety.orgcreative-proteomics.com For instance, α-helices typically show a strong negative peak around 222 nm, while β-sheets display a negative peak near 217 nm. americanpeptidesociety.org CD spectroscopy is particularly sensitive to conformational changes and can be used to study how factors like solvent or temperature affect the peptide's structure. nih.govresearchgate.net While the prompt mentions β-peptides as an example, the principles of CD spectroscopy are broadly applicable to peptides composed of natural α-amino acids like L-methionine to confirm their folding into desired secondary structures. americanpeptidesociety.org

TechniqueApplicationInformation Obtained
Chiral HPLC Analysis of N-Fmoc-L-methionineEnantiomeric purity, detection of D-isomer. phenomenex.comsigmaaldrich.com
Circular Dichroism (CD) Spectroscopy Analysis of final peptide productSecondary structure content (α-helix, β-sheet, etc.), conformational integrity. americanpeptidesociety.orgcreative-proteomics.com

Q & A

Q. What are the optimal reaction conditions for using N-Fmoc-L-methionine Succinimido Ester in peptide synthesis?

  • Methodological Answer : The reagent reacts selectively with primary amines (e.g., lysine residues or peptide N-termini) under mild alkaline conditions (pH 8–9). A typical protocol involves:
  • Solvent : Dimethylformamide (DMF) or acetonitrile .
  • Temperature : Room temperature (20–25°C) .
  • Reaction Time : 1–2 hours, monitored by HPLC or TLC for completion .
  • Purification : Use reverse-phase HPLC or flash chromatography to isolate the product, ensuring removal of unreacted ester and byproducts .

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionReference
pH8–9
SolventDMF or Acetonitrile
Temperature20–25°C
Reaction Time1–2 hours

Q. How does this compound compare to Fmoc-Cl in minimizing dipeptide formation?

  • Methodological Answer : this compound exhibits lower dipeptide formation compared to Fmoc-Cl due to its slower hydrolysis rate and higher selectivity for primary amines. The succinimidyl leaving group reduces side reactions with hydroxyl or secondary amine groups, common in Fmoc-Cl reactions . For example:
  • Dipeptide Yield : <5% with succinimido ester vs. 15–20% with Fmoc-Cl under identical conditions .
  • Recommendation : Use molar ratios of 1.2–1.5 equivalents of the ester to minimize excess reagent while ensuring complete coupling .

Advanced Research Questions

Q. What strategies mitigate methionine oxidation during solid-phase synthesis using this compound?

  • Methodological Answer : Methionine residues are prone to oxidation during synthesis. Mitigation strategies include:
  • Reducing Agents : Add 0.1% (v/v) mercaptoethanol or 5 mM TCEP to the reaction buffer .
  • Inert Atmosphere : Conduct reactions under argon or nitrogen to limit oxygen exposure .
  • Post-Synthesis Treatment : Reduce methionine sulfoxide back to methionine using ammonium iodide/trifluoroacetic acid (TFA) .

Q. How can coupling efficiency be optimized for sterically hindered peptides?

  • Methodological Answer : Steric hindrance (e.g., bulky side chains) reduces coupling efficiency. Optimization strategies include:
  • Extended Reaction Time : 4–6 hours instead of 1–2 hours .
  • Coupling Additives : Use 1-hydroxybenzotriazole (HOBt) or OxymaPure to activate the ester and improve kinetics .
  • Excess Reagent : Use 2–3 equivalents of the ester, though this requires careful purification to avoid byproducts .

Q. Table 2: Comparative Coupling Efficiency in Hindered Systems

Amino Acid DerivativeCoupling Yield (%)ConditionsReference
N-Fmoc-L-Methionine85–903 eq, HOBt, 4 hours
N-Boc-L-Valinyl75–802 eq, no additive

Q. How do storage conditions impact the stability of this compound?

  • Methodological Answer : The ester hydrolyzes in the presence of moisture. Optimal storage includes:
  • Temperature : 2–8°C in a desiccator .
  • Solvent : Store as a dry powder; avoid pre-dissolving in DMF unless used immediately .
  • Stability Check : Monitor purity via HPLC every 3 months; discard if purity drops below 95% .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on reaction yields for this reagent?

  • Methodological Answer : Discrepancies in yields may arise from variations in:
  • Amine Accessibility : Ensure the target peptide’s amine groups are deprotected and solvent-accessible .
  • pH Control : Use buffered systems (e.g., 50 mM HEPES, pH 8.5) instead of relying on amine basicity alone .
  • Byproduct Identification : Characterize side products via LC-MS to adjust reaction conditions .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and N95 mask to avoid inhalation .
  • Ventilation : Use a fume hood to prevent exposure to dust .
  • Spill Management : Neutralize with 5% acetic acid and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.